molecular formula C21H19N3S2 B1604677 N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine CAS No. 1072145-33-5

N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine

Cat. No.: B1604677
CAS No.: 1072145-33-5
M. Wt: 377.5 g/mol
InChI Key: OWLQZFQCFCNPKV-UHFFFAOYSA-N
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Description

N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine is a useful research compound. Its molecular formula is C21H19N3S2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of ERR|A antagonist-1 is the Estrogen-Related Receptor Alpha (ERRα) . ERRα is a member of the nuclear receptor superfamily and has a tight structural relationship with estrogen receptor α (ERα) and β (ERβ) . ERRα plays significant roles in various biological processes, including energy metabolism .

Mode of Action

ERR|A antagonist-1 acts as a selective and high-affinity antagonist of ERRα . It inhibits the interaction of ERRα with Proliferator-activated Receptor γ Coactivator-1α (PGC-1α) and PGC-1β . These coactivators are crucial for the transcriptional activity of ERRα, and their inhibition disrupts the normal functioning of ERRα .

Biochemical Pathways

The ERRα and its coactivators PGC-1α and PGC-1β are central regulators of energy metabolism . By inhibiting the interaction between ERRα and these coactivators, ERR|A antagonist-1 can potentially affect various metabolic pathways.

Pharmacokinetics

Thiazolidine motifs, which are present in err|a antagonist-1, are known to enhance pharmacological properties . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . More research is needed to outline the ADME properties of ERR|A antagonist-1 and their impact on bioavailability.

Result of Action

The inhibition of ERRα’s interaction with its coactivators by ERR|A antagonist-1 can disrupt the normal functioning of ERRα, potentially affecting various biological processes where ERRα plays a significant role. For instance, ERRα is known to play a role in the pathogenesis of osteoarthritis . Therefore, ERR|A antagonist-1 could potentially influence the progression of such conditions.

Biochemical Analysis

Biochemical Properties

ERR|A antagonist-1 plays a crucial role in biochemical reactions by inhibiting the interaction of ERRα with Proliferator-activated Receptor γ Coactivator-1α (PGC-1α) and PGC-1β. The compound exhibits IC50 values of 170 nM and 180 nM for these interactions, respectively . ERR|A antagonist-1 does not inhibit the interaction of ERRβ or ERRγ with PGC-1α and PGC-1β, nor does it affect the interaction of ERα or ERβ with PGC-1α or SRC-1 . This selective inhibition highlights the compound’s specificity and potential for targeted therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ERR|A antagonist-1 have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to 12 months when stored at 4°C and protected from light . Long-term studies have shown that ERR|A antagonist-1 can induce sustained changes in cellular function, including alterations in mitochondrial activity and metabolic flux, over extended periods of exposure.

Properties

IUPAC Name

3-(4,5-dihydro-1,3-thiazol-2-yl)-N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-1,3-thiazolidin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S2/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)23-21-24(12-14-26-21)20-22-11-13-25-20/h1-10,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLQZFQCFCNPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)N2CCSC2=NC3C4=CC=CC=C4C=CC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648426
Record name (2Z)-N-(5H-Dibenzo[a,d][7]annulen-5-yl)-3-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-thiazolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072145-33-5
Record name (2Z)-N-(5H-Dibenzo[a,d][7]annulen-5-yl)-3-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-thiazolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine 97%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
Reactant of Route 2
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
Reactant of Route 3
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
Reactant of Route 4
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
Reactant of Route 5
Reactant of Route 5
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
Reactant of Route 6
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine

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